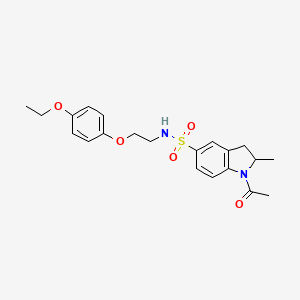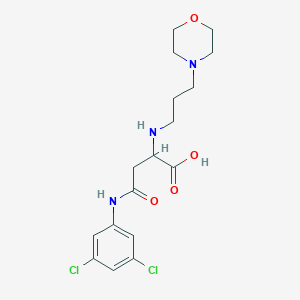
4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3,5-Dichlorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid, also known as DCPA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Molecular Docking and Spectroscopic Analysis
Research has delved into the molecular docking and spectroscopic properties of related butanoic acid derivatives, emphasizing their potential in nonlinear optical materials and biological activities. Studies employing vibrational spectroscopy, alongside theoretical calculations, have illuminated the structural and electronic characteristics of these compounds. Specifically, the analysis of their natural bond orbital (NBO), frontier molecular orbitals (HOMO and LUMO), and dipole moments underscores their promise in materials science and pharmacological applications (Vanasundari et al., 2018).
Spectroscopic and Supramolecular Studies
Another avenue of research explores the vibrational spectroscopy of chloramphenicol derivatives, shedding light on the significant hydrogen bonding and non-conventional interactions, such as CH⋯O, CH⋯π, and π-π stacking. These interactions are pivotal in understanding the compound's behavior in various environments and could have implications for its utility in biological systems (Fernandes et al., 2017).
Oxidative Decarboxylation and Deamination Reactions
The catalytic potential of iron(III) complexes with related compounds has been explored in the oxidative decarboxylation and deamination of acyclic and cyclic amino acids. This research highlights the compound's applicability in catalysis, demonstrating its efficiency and selectivity as a catalyst, which could be leveraged in synthetic organic chemistry (Lakk-Bogáth et al., 2015).
Synthesis and Antimicrobial Activities
The synthesis and antimicrobial activities of triazole derivatives, incorporating structural motifs similar to the compound , have been investigated. These studies reveal the potential antimicrobial efficacy of such compounds, suggesting their utility in developing new antimicrobial agents (Bektaş et al., 2007).
Kinase Inhibition for Cancer Research
Further research has focused on optimizing compounds for inhibiting Src kinase activity, a crucial target in cancer research. The exploration of structural analogs has led to potent inhibitors, highlighting the compound's relevance in designing new cancer therapeutics (Boschelli et al., 2001).
properties
IUPAC Name |
4-(3,5-dichloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O4/c18-12-8-13(19)10-14(9-12)21-16(23)11-15(17(24)25)20-2-1-3-22-4-6-26-7-5-22/h8-10,15,20H,1-7,11H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLJFZNPUXUYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

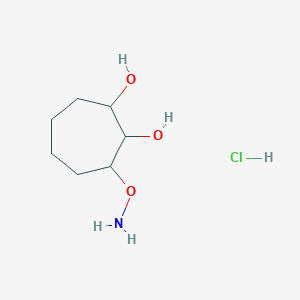
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methyl N-propan-2-ylcarbamate](/img/structure/B2826476.png)
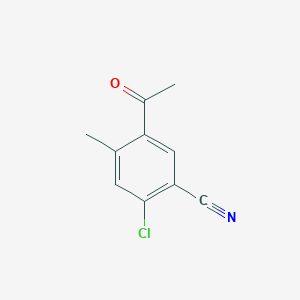

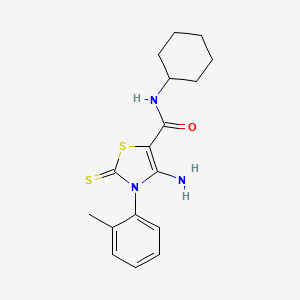
![Methyl 6-cyanoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2826481.png)
![5,6-dichloro-N-{2,6-dioxaspiro[4.5]decan-9-yl}-2-methylpyridine-3-carboxamide](/img/structure/B2826482.png)
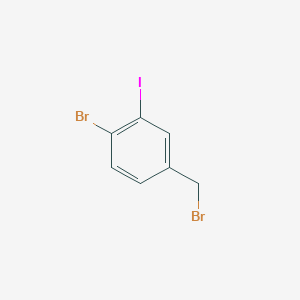
![3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B2826487.png)
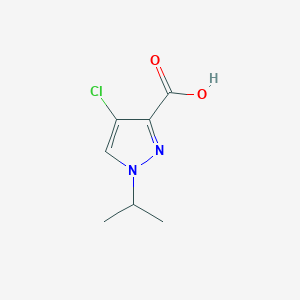
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2826491.png)
![(1R,5S)-N-(4-methoxyphenethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2826492.png)

